N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
“N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide” is a synthetic organic compound that belongs to the class of thiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: This step involves the alkylation of the phenyl ring using tert-butyl halides in the presence of a strong base.
Amidation: The final step involves the formation of the benzamide linkage through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidinyl group.
Reduction: Reduction reactions could target the sulfonyl group or the benzamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure suggests potential as an inhibitor of certain biological pathways.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting their activity. The piperidinyl group might enhance binding affinity, while the sulfonyl group could improve solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide or thiazole-2-amine.
Sulfonyl Derivatives: Compounds such as sulfonylureas or sulfonamides.
Benzamide Derivatives: Compounds like N-phenylbenzamide or N-methylbenzamide.
Uniqueness
What sets “N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide” apart is the combination of these functional groups in a single molecule. This unique structure could confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S2/c1-25(2,3)20-11-7-18(8-12-20)22-17-32-24(26-22)27-23(29)19-9-13-21(14-10-19)33(30,31)28-15-5-4-6-16-28/h7-14,17H,4-6,15-16H2,1-3H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFGFVQSQGXOPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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